molecular formula C12H18N2O2 B3010235 Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate CAS No. 2248321-73-3

Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate

Cat. No.: B3010235
CAS No.: 2248321-73-3
M. Wt: 222.288
InChI Key: CDIOEZHYWJKVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to the pyridine ring, along with an aminoethyl side chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate typically involves the reaction of 6-bromo-2-pyridinecarboxylic acid with tert-butyl alcohol in the presence of a base such as potassium carbonate. The resulting tert-butyl ester is then reacted with 2-aminoethylamine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include imines, amides, piperidine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-(2-hydroxyethyl)pyridine-2-carboxylate
  • Tert-butyl 6-(2-methoxyethyl)pyridine-2-carboxylate
  • Tert-butyl 6-(2-ethylamino)pyridine-2-carboxylate

Uniqueness

Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate is unique due to the presence of the aminoethyl side chain, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the tert-butyl ester group and the aminoethyl side chain makes it a versatile compound for various research applications.

Properties

IUPAC Name

tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-6-4-5-9(14-10)7-8-13/h4-6H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIOEZHYWJKVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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